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Compound of Interest

Compound Name: 1,3-Difluoro-5-propylbenzene

Cat. No.: B062478 Get Quote

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and applications of 1,3-Difluoro-5-propylbenzene. The information is intended for

professionals in the fields of chemical research, materials science, and pharmaceutical

development.

Physicochemical and Spectroscopic Data
1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound valued as a key

intermediate in the synthesis of complex molecules.[1] The strategic placement of two fluorine

atoms on the benzene ring imparts unique properties, such as enhanced chemical stability,

increased lipophilicity, and altered electronic characteristics, which are highly desirable in the

development of pharmaceuticals and advanced materials.[1]

Core Properties
The fundamental properties of 1,3-Difluoro-5-propylbenzene are summarized below.
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Property Value Source

Molecular Formula C₉H₁₀F₂ [1][2]

Molecular Weight 156.18 g/mol [1][2]

CAS Number 183245-00-3 [1][2]

Appearance
Colorless to almost colorless

clear liquid
[1]

Density 1.05 g/cm³ [1]

Boiling Point 170 °C [1]

Refractive Index n20/D 1.45 [1]

Purity ≥ 98% (GC) [1]

Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 1,3-
Difluoro-5-propylbenzene.
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Spectroscopic Data Description

¹H NMR

The proton NMR spectrum is expected to show

signals corresponding to the aromatic protons

and the aliphatic protons of the propyl group.

The aromatic protons will exhibit complex

splitting patterns due to coupling with each other

and with the fluorine atoms. The propyl group

will show a triplet for the terminal methyl group,

a sextet for the central methylene group, and a

triplet for the methylene group attached to the

benzene ring.

¹³C NMR

The carbon NMR spectrum will display distinct

signals for the aromatic and alkyl carbons. The

aromatic carbon signals will be split due to C-F

coupling. The carbon atoms bonded to fluorine

will show large one-bond C-F coupling

constants (¹JCF), while other ring carbons will

show smaller two- or three-bond couplings.

¹⁹F NMR

The fluorine NMR spectrum is expected to show

a single resonance, as the two fluorine atoms

are chemically equivalent. This signal will be

split into a triplet by the two adjacent aromatic

protons.

Mass Spectrometry (EI)

The mass spectrum will show a molecular ion

peak (M⁺) at m/z = 156. The fragmentation

pattern would likely involve the loss of an ethyl

group (M-29) to form a stable benzylic cation at

m/z = 127, which is a common fragmentation

pathway for propylbenzenes.
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FTIR / Raman

Infrared and Raman spectra are available for

this compound, providing information on its

vibrational modes.[2][3] Key bands would

include C-H stretching for the aromatic and alkyl

groups, C=C stretching for the aromatic ring,

and strong C-F stretching vibrations.

Synthesis and Analytical Protocols
While multiple routes exist for the synthesis of substituted 1,3-difluorobenzenes, a common and

scalable approach involves Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis
This protocol describes a plausible two-step synthesis of 1,3-Difluoro-5-propylbenzene from

1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a

suitable inert solvent (e.g., dichloromethane), add propanoyl chloride (1.1 equivalents)

dropwise.

After the addition is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise,

maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated

hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer, and extract the aqueous layer with the solvent.

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to

yield the crude 1-(3,5-difluorophenyl)propan-1-one.
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Step 2: Clemmensen Reduction

Activate zinc amalgam by stirring granulated zinc with a 5% mercury(II) chloride solution,

then decanting the solution and washing the zinc with water.

Add the activated zinc amalgam, concentrated hydrochloric acid, water, and toluene to a

round-bottom flask equipped with a reflux condenser.

Add the crude 1-(3,5-difluorophenyl)propan-1-one from Step 1 to the flask.

Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Additional portions of

hydrochloric acid may be required to maintain the reaction rate.

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium

sulfate.

Purify the crude product by fractional distillation under reduced pressure to obtain 1,3-
Difluoro-5-propylbenzene.

Step 1: Friedel-Crafts Acylation

Step 2: Clemmensen Reduction

1,3-Difluorobenzene

1-(3,5-difluorophenyl)propan-1-one
 Acylation 

Propanoyl Chloride
AlCl₃

1-(3,5-difluorophenyl)propan-1-one

1,3-Difluoro-5-propylbenzene
 Reduction 

Zn(Hg)
Conc. HCl

Click to download full resolution via product page
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Fig. 1: Plausible synthetic route to 1,3-Difluoro-5-propylbenzene.

Analytical Protocol: Quality Control
Gas Chromatography (GC)

Instrument: Agilent GC system or equivalent with a Flame Ionization Detector (FID).

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium or Hydrogen.

Method: Inject a diluted sample in a suitable solvent (e.g., dichloromethane). Use a

temperature program starting at 80 °C, ramping to 250 °C to ensure elution of all

components.

Analysis: Purity is determined by the area percentage of the main peak corresponding to 1,3-
Difluoro-5-propylbenzene.

Applications in Research and Development
1,3-Difluoro-5-propylbenzene is not typically an end-product but rather a versatile building

block in organic synthesis.[1] Its primary value lies in its use as an intermediate for creating

more complex, high-value molecules.

Pharmaceutical Development: The difluorophenyl motif is prevalent in many active

pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by

blocking sites of oxidative metabolism, improve binding affinity to target proteins through

favorable electrostatic interactions, and modulate pKa and lipophilicity to improve

pharmacokinetic profiles.[1][4] This compound serves as a key starting material for

introducing this valuable moiety into drug candidates.[1]

Materials Science: In materials science, the high strength of the carbon-fluorine bond

contributes to the thermal and chemical stability of polymers and coatings derived from

fluorinated monomers.[1] 1,3-Difluoro-5-propylbenzene can be functionalized and

incorporated into polymers to enhance properties like chemical resistance, durability, and

hydrophobicity.[1]
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Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy

and environmental persistence of pesticides and herbicides. This compound is a potential

precursor for novel agrochemicals.[1]

Pharmaceutical Workflow

1,3-Difluoro-5-propylbenzene
(Building Block)

Multi-step Synthesis

Lead Compound Library
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• Metabolic Stability

• Enhanced Binding Affinity
• Improved Lipophilicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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